molecular formula C13H7Cl2N3OS B11088741 (4-Chlorophenyl)(6-chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(4-Chlorophenyl)(6-chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11088741
M. Wt: 324.2 g/mol
InChI Key: VGXCRIHGBGHKHY-UHFFFAOYSA-N
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Description

(4-CHLOROPHENYL)[6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a chlorophenyl group and a chlorothioxo group attached to a triazolopyridine core

Preparation Methods

The synthesis of (4-CHLOROPHENYL)[6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with chlorinated pyridine compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

(4-CHLOROPHENYL)[6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl and chlorothioxo groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its cytotoxic and antimicrobial properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)[6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, its interaction with certain enzymes involved in cell proliferation can result in the inhibition of cancer cell growth.

Comparison with Similar Compounds

(4-CHLOROPHENYL)[6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE can be compared with other triazolopyridine derivatives, such as:

The uniqueness of (4-CHLOROPHENYL)[6-CHLORO-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H7Cl2N3OS

Molecular Weight

324.2 g/mol

IUPAC Name

(4-chlorophenyl)-(6-chloro-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C13H7Cl2N3OS/c14-9-3-1-8(2-4-9)12(19)18-13(20)16-11-6-5-10(15)7-17(11)18/h1-7H

InChI Key

VGXCRIHGBGHKHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C(=S)N=C3N2C=C(C=C3)Cl)Cl

Origin of Product

United States

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